2-Bromo-5-chloropyridine-4-carboxaldehyde

Descripción general

Descripción

2-Bromo-5-chloropyridine-4-carboxaldehyde is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields . It is also used in the synthesis of novel halopyridinylboronic acids and esters .

Molecular Structure Analysis

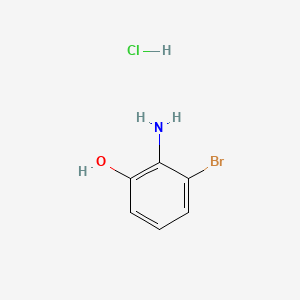

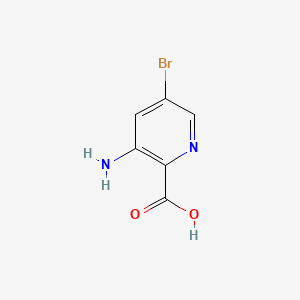

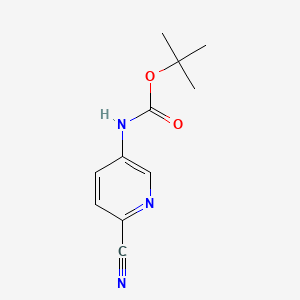

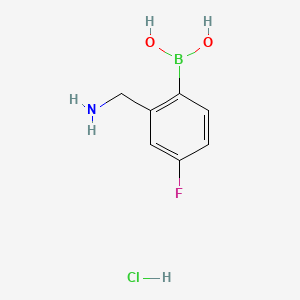

The molecular structure of 2-Bromo-5-chloropyridine-4-carboxaldehyde consists of a pyridine ring with bromine and chlorine substituents, and a carboxaldehyde group . The molecular formula is C6H3BrClNO .Physical And Chemical Properties Analysis

2-Bromo-5-chloropyridine-4-carboxaldehyde has a molecular weight of 220.45 g/mol . It has a topological polar surface area of 30 Ų and a complexity of 133 . It has no hydrogen bond donors and two hydrogen bond acceptors . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds A study by Zhu et al. (2008) illustrates the transformation of pyridine carboxaldehydes into thieno[2,3-c]pyridines, highlighting the versatility of halogenated pyridine carboxaldehydes in constructing complex heterocycles. The process involves reactions with methyl thioglycolate and subsequent base exposure, yielding thienopyridine derivatives, which serve as a scaffold for further functionalization through Suzuki, Stille coupling, and Buchwald amination reactions (Zhu et al., 2008).

Metalation and Functionalization Cottet et al. (2004) demonstrate the metalation and functionalization of bromo- and chloro-substituted pyridines, including derivatives similar to 2-bromo-5-chloropyridine-4-carboxaldehyde. This study showcases the regioselective deprotonation and carboxylation, expanding the toolbox for synthesizing various carboxylic acids from halopyridines, thus offering pathways to diversify the structural and functional features of pyridine-based compounds (Cottet et al., 2004).

Halogen/Halogen Displacement in Heterocycles Schlosser and Cottet (2002) report on the silyl-mediated halogen/halogen displacement in pyridines, providing a methodology for substituting chloro- with bromo- in different positions on the pyridine ring. This reaction mechanism underscores the strategic use of halogenated pyridines, including 2-bromo-5-chloropyridine-4-carboxaldehyde, in synthesizing variously substituted pyridine derivatives, which can lead to the development of new materials and biologically active molecules (Schlosser & Cottet, 2002).

Palladium-Catalyzed Amination The study by Ji et al. (2003) explores the palladium-catalyzed selective amination of polyhalopyridines, demonstrating the high efficiency and selectivity of this method for introducing amino groups into specific positions of the pyridine ring. Such transformations are pivotal in the synthesis of compounds with potential pharmacological activities, showcasing the importance of halogenated intermediates like 2-bromo-5-chloropyridine-4-carboxaldehyde in medicinal chemistry (Ji et al., 2003).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-bromo-5-chloropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-6-1-4(3-10)5(8)2-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHVMEJUYJSWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670315 | |

| Record name | 2-Bromo-5-chloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-chloropyridine-4-carbaldehyde | |

CAS RN |

921630-14-0 | |

| Record name | 2-Bromo-5-chloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

Methanone](/img/structure/B581994.png)